molecular formula C8H10O3S B1620317 Methyl 2-methylbenzenesulfonate CAS No. 23373-38-8

Methyl 2-methylbenzenesulfonate

Cat. No. B1620317
Key on ui cas rn: 23373-38-8
M. Wt: 186.23 g/mol
InChI Key: AXCVRQKOVCRCIX-UHFFFAOYSA-N
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Patent
US08809453B2

Procedure details

1,3-diPEGoxy-2-benzyloxypropane [MW poly(ethylene glycol) (PEG)=9 kDa] (5.0 g, 0.55 mmoles) from Step A was placed in a two-necked round bottom flask and dissolved in 150 ml of toluene. The flask was fitted with a septum and a Dean-Stark trap and the compound was azeotropically dried under an inert atmosphere. The trap was replaced with a reflux condenser and the temperature of the flask was kept at 45° C. by placing the flask in a constant temperature oil bath. Methyl toluenesulfonate (1.62 ml, 5.4 mmoles) and 2.8 ml of potassium t-butoxide solution (1.0 M in THF) was added and the reaction stirred for 3 hours. Methyl toluenesulfonate (0.81 ml) and 1.4 ml of potassium t-butoxide solution were then added and the reaction was stirred for an additional 3 hours. The flask was removed from the oil bath and cooled to room temperature. The solution was transferred to a single-necked round bottom flask and the solvent was removed by rotary evaporation. The residue was dissolved in 5 ml of methylene chloride and precipitated by the addition of 50 ml of diethyl ether. The product was collected by filtration and dried under vacuum.
[Compound]
Name
1,3-diPEGoxy-2-benzyloxypropane
Quantity
0.55 mmol
Type
reactant
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
0.81 mL
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:12])[C:2](S(OC)(=O)=O)=[CH:3][CH:4]=[CH:5][CH:6]=1.[CH3:13][C:14](C)([O-:16])[CH3:15].[K+]>C1(C)C=CC=CC=1>[CH2:12]([O:16][CH:14]([CH3:15])[CH3:13])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
1,3-diPEGoxy-2-benzyloxypropane
Quantity
0.55 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
1.62 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)OC)C
Name
Quantity
2.8 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0.81 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)OC)C
Name
Quantity
1.4 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with a septum
CUSTOM
Type
CUSTOM
Details
a Dean-Stark trap and the compound was azeotropically dried under an inert atmosphere
CUSTOM
Type
CUSTOM
Details
The trap was replaced with a reflux condenser
CUSTOM
Type
CUSTOM
Details
was kept at 45° C.
STIRRING
Type
STIRRING
Details
the reaction was stirred for an additional 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The flask was removed from the oil bath
CUSTOM
Type
CUSTOM
Details
The solution was transferred to a single-necked round bottom flask
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 5 ml of methylene chloride
CUSTOM
Type
CUSTOM
Details
precipitated by the addition of 50 ml of diethyl ether
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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